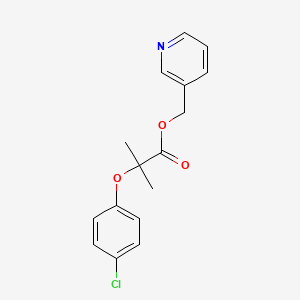
Nicofibrate
Vue d'ensemble
Description
Nicofibrate is an antilipidemic drug used primarily to reduce plasma cholesterol and triglycerides levels. It is a derivative of clofibrate and functions as a peroxisome proliferator-activated receptor-alpha (PPAR-alpha) agonist . This compound has shown significant efficacy in normalizing lipoprotein profiles without causing significant increases in uric acid levels or worsening carbohydrate tolerance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nicofibrate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-pyridylmethanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Nicofibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products depending on the nucleophile used .
Applications De Recherche Scientifique
Nicofibrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and oxidation reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Used in clinical studies to evaluate its efficacy in reducing cholesterol and triglyceride levels.
Industry: Employed in the development of new antilipidemic drugs and formulations
Mécanisme D'action
Nicofibrate exerts its effects by activating peroxisome proliferator-activated receptor-alpha (PPAR-alpha). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced plasma levels of cholesterol and triglycerides. The primary molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clofibrate: A precursor to nicofibrate with similar lipid-lowering effects.
Fenofibrate: Another PPAR-alpha agonist with a similar mechanism of action but different pharmacokinetic properties.
Gemfibrozil: A fibric acid derivative with comparable lipid-lowering effects but different molecular targets.
Uniqueness of this compound
This compound is unique in its ability to normalize lipoprotein profiles without significantly affecting uric acid levels or carbohydrate tolerance. This makes it a valuable option for patients with metabolic disorders who are at risk of developing hyperuricemia or glucose intolerance .
Propriétés
Numéro CAS |
31980-29-7 |
|---|---|
Formule moléculaire |
C16H16ClNO3 |
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,21-14-7-5-13(17)6-8-14)15(19)20-11-12-4-3-9-18-10-12/h3-10H,11H2,1-2H3 |
Clé InChI |
RARQHAFNGNPQCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Apparence |
Solid powder |
melting_point |
48.5 °C |
Autres numéros CAS |
31980-29-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Clofenpyride; Nicofibrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





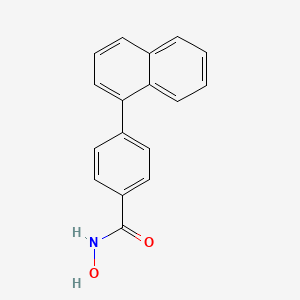


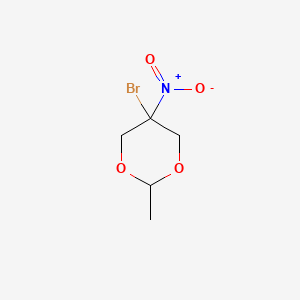
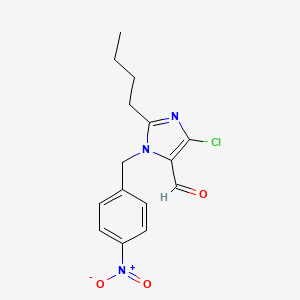
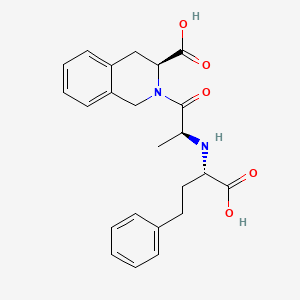


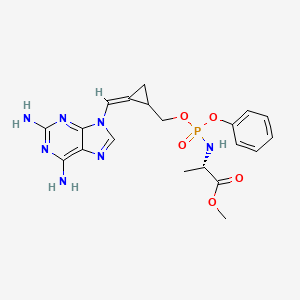
-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)

![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)